

2-Chloro-3-methylthiopyrazine CAS number

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Compound of Interest

Compound Name: 2-Chloro-3-methylthiopyrazine

CAS No.: 1248090-42-7

Cat. No.: B3093731

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The Strategic Utility of **2-Chloro-3-methylthiopyrazine** (CAS: 1248090-42-7) in Advanced Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazine heterocycle stands as a privileged scaffold, frequently deployed in the design of kinase inhibitors, central nervous system (CNS) agents, and advanced agrochemicals[1][2]. Among the vast array of pyrazine building blocks, **2-Chloro-3-methylthiopyrazine** (CAS: 1248090-42-7) has emerged as a highly strategic, bifunctional intermediate[3].

Unlike simple mono-substituted pyrazines, this specific 2,3-disubstitution pattern provides drug developers with two orthogonal vectors for late-stage functionalization. The C2-chloride serves as an ideal handle for transition-metal-catalyzed cross-coupling, while the C3-methylthio group acts either as a stable, lipophilic hinge-binding motif or as a latent electrophile (upon oxidation to a sulfone) for subsequent nucleophilic aromatic substitution (S_NAr). This whitepaper details the physicochemical dynamics, mechanistic synthesis, and self-validating experimental protocols for utilizing this vital intermediate.

Physicochemical Profiling & Structural Dynamics

The utility of **2-Chloro-3-methylthiopyrazine** is fundamentally tied to the electronic push-pull dynamics of its substituents against the electron-deficient pyrazine core. The two nitrogen atoms in the pyrazine ring significantly lower the energy of the lowest unoccupied molecular orbital (LUMO), making the ring highly susceptible to nucleophilic attack.

Table 1: Physicochemical and Structural Profile

Parameter	Specification / Data
Chemical Name	2-Chloro-3-(methylthio)pyrazine
CAS Number	1248090-42-7[3]
Molecular Formula	C5H5ClN2S[3]
Molecular Weight	160.62 g/mol [3]
Electronic Nature (C2)	Highly electrophilic; primed for oxidative addition by Pd(0)[4].
Electronic Nature (C3)	Electron-rich thioether; sterically shields the adjacent C2 position.

| LogP (Predicted) | ~1.8 (Favorable for passive membrane permeability in API design). |

Mechanistic Synthesis & Process Chemistry

The synthesis of **2-Chloro-3-methylthiopyrazine** relies on the desymmetrization of 2,3-dichloropyrazine via S_NAr using sodium methanethiolate (NaSMe)[5].

The Causality of Chemoselectivity: A critical challenge in this synthesis is preventing di-substitution (yielding 2,3-bis(methylthio)pyrazine). The success of this reaction relies on electronic causality. When the first equivalent of the strongly nucleophilic thiolate displaces a chloride, it introduces a methylthio group. Despite being inductively electron-withdrawing, the sulfur atom donates electron density into the pyrazine ring via resonance (

effect). This electron donation significantly raises the LUMO of the pyrazine ring, drastically deactivating the adjacent C3 position toward a second nucleophilic attack.

Table 2: Quantitative Optimization of Mono-S_NAr

Equivalents of NaSMe	Temperature (°C)	Solvent	Conversion to Mono- (%)	Conversion to Di- (%)
1.05	0	THF	>95	<2
1.05	25	THF	85	10
2.10	60	DMF	<5	>90

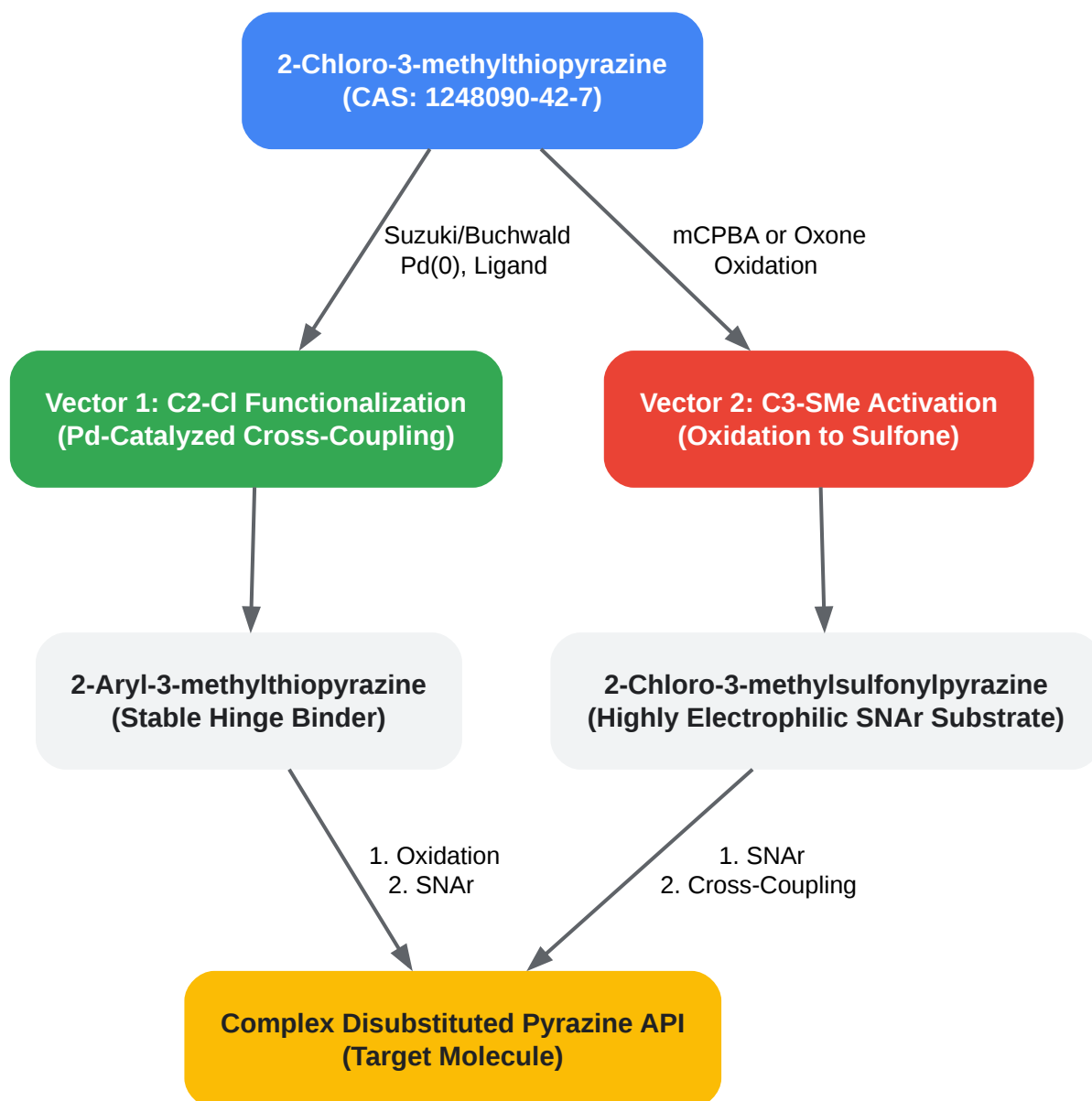
| 1.05 | 0 | DMF | 90 | 5 |

Data Interpretation: Maintaining the reaction at 0 °C in a moderately polar solvent like THF ensures that the kinetic barrier for the second substitution is not breached, resulting in >95% chemoselectivity for the mono-substituted product.

Orthogonal Functionalization Strategies

The core value of **2-Chloro-3-methylthiopyrazine** lies in its divergent reactivity, allowing medicinal chemists to build complex APIs systematically.

- **Vector 1: The C2-Chloride Handle.** The C-Cl bond is readily activated by Palladium(0) catalysts. It efficiently undergoes with aryl boronic acids to form C-C bonds, or to form C-N bonds[4][6]. Mechanistic Note: The adjacent methylthio group can weakly coordinate to the palladium center; therefore, bulky, electron-rich ligands (e.g., dppf or XPhos) are required to prevent catalyst poisoning and drive reductive elimination.
- **Vector 2: The C3-Methylthio Handle.** If the SMe group is not desired in the final API, it can be oxidized using mCPBA or Oxone to a methylsulfonyl group (-SO₂Me). The sulfone is a massive electron-withdrawing group and a superior leaving group, transforming the C3 carbon into a highly electrophilic center that undergoes rapid S_NAr with amines or alkoxides without the need for transition metals.



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Orthogonal divergent functionalization workflow of **2-Chloro-3-methylthiopyrazine**.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical controls.

Protocol A: Regioselective Synthesis of 2-Chloro-3-methylthiopyrazine

Objective: Desymmetrize 2,3-dichloropyrazine with strict mono-selectivity.

- Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2,3-dichloropyrazine (1.0 eq, 10.0 mmol) and anhydrous THF (0.2 M, 50 mL).
- Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. Causality: Failing to reach 0 °C will result in localized heating during addition, driving the formation of the di-substituted byproduct.
- Addition: Dissolve sodium methanethiolate (NaSMe, 1.05 eq, 10.5 mmol) in 10 mL of anhydrous methanol. Add this solution dropwise over 30 minutes via a syringe pump.
- In-Process Validation: Stir for 1 hour at 0 °C. Pull a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via LC-MS.
 - Validation Check: The reaction is complete when the starting material (m/z 149) is consumed, and a major peak for the product ($[M+H]^+$ m/z 161) is observed, with <2% of the di-substituted mass (m/z 173).
- Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the title compound.

Protocol B: Representative Suzuki-Miyaura Coupling at C2

Objective: Functionalize the C2 position while retaining the C3-methylthio group.

- Preparation: In a microwave vial, combine **2-Chloro-3-methylthiopyrazine** (1.0 eq, 1.0 mmol), phenylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.0 eq, 2.0 mmol).
- Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%). Causality: The bidentate dppf ligand prevents the adjacent sulfur atom from displacing the ligand and poisoning the palladium center.
- Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 5 mL). Sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst.
- Reaction: Seal the vial and heat at 90 °C for 4 hours.
- In-Process Validation: Analyze via TLC (Hexanes:EtOAc 3:1). The starting material (R_f ~0.6) should be replaced by a new, highly UV-active spot (R_f ~0.4).
- Isolation: Filter through a pad of Celite to remove palladium black, partition with water and EtOAc, and purify via silica gel chromatography.

References

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